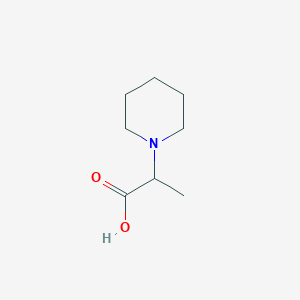

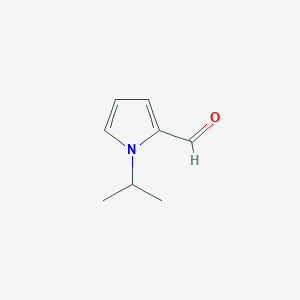

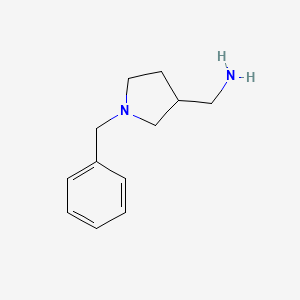

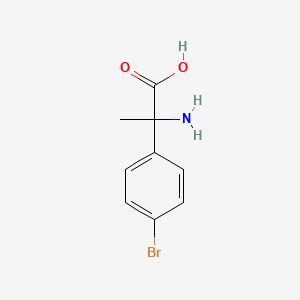

![molecular formula C10H10N2O4 B1274668 4-(3-Furan-2-yl-[1,2,4]oxadiazol-5-yl)-butyric acid CAS No. 878437-17-3](/img/structure/B1274668.png)

4-(3-Furan-2-yl-[1,2,4]oxadiazol-5-yl)-butyric acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves high-temperature reactions and the transformation of certain functional groups. For instance, 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan was synthesized by reacting 4-amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at 180 °C . Additionally, the transformation of 3,4-bis(isocyanato)furoxan into 3,3’-bi(1,2,4-oxadiazol-5-one) by the action of water was unexpectedly found, suggesting a potential pathway for creating oxadiazole derivatives .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were confirmed using various spectroscopic methods and X-ray diffraction. For example, the structures of compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan were confirmed by multinuclear NMR spectroscopy, IR, and single crystal X-ray diffraction . This indicates that similar analytical techniques could be employed to determine the molecular structure of "4-(3-Furan-2-yl-[1,2,4]oxadiazol-5-yl)-butyric acid".

Chemical Reactions Analysis

The reactivity of related compounds with nucleophiles has been studied, showing that nitro groups can be replaced by nucleophiles, leading to the formation of various oxadiazole derivatives . Additionally, the chemical properties of 3-amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan were scrutinized, revealing reactions such as acylation, oxidation, and transformations of the oxadiazole ring . These studies suggest that "4-(3-Furan-2-yl-[1,2,4]oxadiazol-5-yl)-butyric acid" may also undergo similar chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds include moderate thermal stabilities, as indicated by thermogravimetric analysis (TG) and differential scanning calorimetry (DSC) . The compounds were also found to be insensitive towards impact and friction, which is important for their handling and safety . These findings can provide a baseline for understanding the properties of "4-(3-Furan-2-yl-[1,2,4]oxadiazol-5-yl)-butyric acid", although direct studies on this specific compound would be necessary for accurate characterization.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis :

- 5-Furan-2-yl[1,3,4]oxadiazole-2-thiol and 5-furan-2-yl-4H-[1,2,4]- triazole-3-thiol, derivatives of furan-2-carboxylic acid hydrazide, were synthesized and characterized. Their thiol-thione tautomeric equilibrium was described (Koparır, Çetin, & Cansiz, 2005).

Applications in Energetic Materials :

- Compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, which combine 1,2,5- and 1,2,4-oxadiazole rings, were synthesized for use as insensitive energetic materials. These compounds were found to have moderate thermal stabilities and were insensitive towards impact and friction (Yu et al., 2017).

Innovative Synthesis Methods :

- A new one-pot method for preparing (5-R-1,3,4-oxadiazol-2-yl)furoxans was developed, leading to polyheterocyclic ensembles incorporating various heterocycles, including furan and oxadiazole (Fershtat et al., 2016).

Chelating Properties in Transition Metal Chelates :

- Transition metal chelates derived from benzofuran-1,3,4-oxadiazole combined molecules were evaluated for their chelating properties. These chelates were also examined for antifungal activity against different fungal strains (Varde & Acharya, 2017).

Synthesis of Bioactive Natural Product Analogs :

- Bioactive 1,2,4-oxadiazole natural product analogs were synthesized and tested for antitumor activity. Among them, compound 7 exhibited significant potency with a mean IC50 value of approximately 9.4 µM (Maftei et al., 2013).

Synthesis of Novel Heterocyclic Systems :

- New types of heterocyclic systems incorporating mono- and bis(1,2,4-oxadiazol-3-yl)furoxan cores were synthesized using a one-pot protocol, demonstrating their potential in general chemistry and biomedical applications (Fershtat, Ananyev, & Makhova, 2015).

Antimicrobial Activity of Azole Derivatives :

- 1,3,4-Oxadiazole derivatives, obtained from furan-2-carbohydrazide, were synthesized and displayed antimicrobial activities against tested microorganisms (Başoğlu et al., 2013).

Zukünftige Richtungen

The future directions for research on “4-(3-Furan-2-yl-[1,2,4]oxadiazol-5-yl)-butyric acid” could involve exploring its potential biological activities further. For instance, 1,2,4-oxadiazole derivatives have shown promise as potential alternative templates for discovering novel antibacterial agents .

Eigenschaften

IUPAC Name |

4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O4/c13-9(14)5-1-4-8-11-10(12-16-8)7-3-2-6-15-7/h2-3,6H,1,4-5H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYBFESAUWPXSBZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NOC(=N2)CCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50390382 |

Source

|

| Record name | 4-(3-Furan-2-yl-[1,2,4]oxadiazol-5-yl)-butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Furan-2-yl-[1,2,4]oxadiazol-5-yl)-butyric acid | |

CAS RN |

878437-17-3 |

Source

|

| Record name | 4-(3-Furan-2-yl-[1,2,4]oxadiazol-5-yl)-butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.